molecular formula C11H8N2O4 B5212002 N-(4-nitrophenyl)-2-furamide

N-(4-nitrophenyl)-2-furamide

Cat. No. B5212002
M. Wt: 232.19 g/mol
InChI Key: CTMRLATWDPKMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-furamide, also known as p-nitrophenyl-2-furoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. In

Scientific Research Applications

N-(4-nitrophenyl)-2-furamide has a wide range of scientific research applications, particularly in the field of enzymology. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. For example, N-(4-nitrophenyl)-2-furamide can be used as a substrate for esterases, lipases, and proteases. The enzymatic hydrolysis of the compound results in the release of 4-nitrophenol, which can be detected using UV-Vis spectroscopy.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-furamide involves the hydrolysis of the ester bond by the enzyme of interest. The reaction results in the formation of 4-nitrophenol and the corresponding acid or alcohol. The rate of hydrolysis can be measured using various techniques such as UV-Vis spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-furamide does not have any significant biochemical or physiological effects, as it is primarily used as a substrate in enzymatic assays. However, the enzymatic hydrolysis of the compound can result in the release of 4-nitrophenol, which is known to be toxic and can cause liver damage in high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-nitrophenyl)-2-furamide as a substrate in enzymatic assays is its high sensitivity and specificity. The compound can be easily detected using UV-Vis spectroscopy, allowing researchers to accurately measure the rate of enzymatic hydrolysis. Additionally, N-(4-nitrophenyl)-2-furamide is relatively inexpensive and easy to synthesize.
However, there are also some limitations to using N-(4-nitrophenyl)-2-furamide in lab experiments. For example, the compound is not suitable for use with enzymes that require a neutral pH, as the hydrolysis reaction occurs more rapidly at higher pH values. Additionally, the release of 4-nitrophenol can interfere with other assays that use UV-Vis spectroscopy, leading to false-positive results.

Future Directions

There are several potential future directions for research involving N-(4-nitrophenyl)-2-furamide. One area of interest is the development of new substrates that can be used with a wider range of enzymes and under different conditions. Additionally, researchers may investigate the use of N-(4-nitrophenyl)-2-furamide in drug discovery, as it has been shown to be effective in identifying inhibitors of various enzymes. Finally, further studies may be conducted to explore the potential toxic effects of 4-nitrophenol and to develop safer alternatives for use in enzymatic assays.

Synthesis Methods

The synthesis of N-(4-nitrophenyl)-2-furamide involves the reaction between 4-nitrophenol and 2-furoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

N-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMRLATWDPKMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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